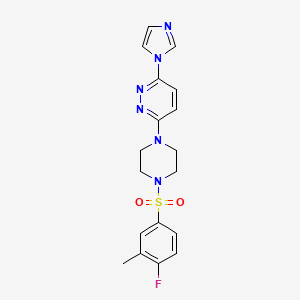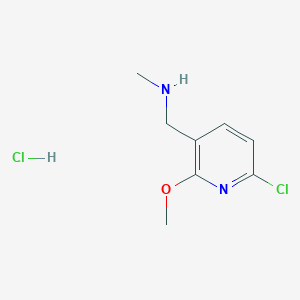![molecular formula C14H11FN4O B2900821 4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine CAS No. 2396580-49-5](/img/structure/B2900821.png)
4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a fluorophenyl group, a methyl group, an oxazole ring, and a pyrimidine ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluorophenyl group could be introduced via a halogenation reaction, the methyl group via an alkylation reaction, and the oxazole and pyrimidine rings via cyclization reactions .Molecular Structure Analysis
The presence of the oxazole and pyrimidine rings in this compound suggests that it is likely to be planar or nearly planar. The electronegative fluorine atom on the phenyl ring could induce a dipole moment in the molecule, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the fluorine atom on the phenyl ring could potentially undergo substitution reactions, while the oxazole and pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Wirkmechanismus
The mechanism of action of 4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine involves the inhibition of various kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This leads to the inhibition of various cellular signaling pathways, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent inhibitory activity against various kinases, leading to the inhibition of various cellular signaling pathways. This results in the observed biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. The compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The compound exhibits high potency and selectivity against various kinases, making it an attractive candidate for drug development. However, the compound has limited solubility in aqueous solutions, making it challenging to use in in vivo experiments. Additionally, the compound exhibits poor pharmacokinetic properties, leading to a short half-life in vivo.
Zukünftige Richtungen
Future research on 4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine should focus on improving its pharmacokinetic properties, including solubility and half-life. Additionally, the compound should be investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. The compound's mechanism of action should also be further elucidated to identify potential new targets for drug development.
Conclusion:
In conclusion, this compound is a compound that exhibits a broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. The compound's mechanism of action involves the inhibition of various kinases, leading to the inhibition of various cellular signaling pathways. While the compound exhibits high potency and selectivity, it has limited solubility and poor pharmacokinetic properties. Future research should focus on improving its pharmacokinetic properties and investigating its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 4-[2-(3-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine involves the reaction of 3-fluoro-4-methylaniline with ethyl 2-amino-4,5-dicyano-6-methylpyrimidine-5-carboxylate in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases, including c-Met, VEGFR2, and FGFR1. The compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-fibrotic activities. Due to its diverse biological activities, the compound has been investigated for the treatment of various diseases, including cancer, inflammation, and fibrosis.
Eigenschaften
IUPAC Name |
4-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMAVTFQDKVOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)F)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-aminoethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2900741.png)


![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide](/img/structure/B2900744.png)
![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)
![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one](/img/structure/B2900751.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2900756.png)

![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)
